molecular formula C40H46N6O12 B13428662 (4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate

(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate

Cat. No.: B13428662
M. Wt: 802.8 g/mol
InChI Key: DJNOQTZEJIRSLZ-KUSJRIKGSA-N
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Description

The compound “(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis starts with the preparation of the core structure, followed by the introduction of functional groups such as nitrophenyl, phenyl, and prop-2-enoxycarbonylamino groups. Common reagents used in these reactions include protecting groups, coupling agents, and catalysts. The reaction conditions often involve controlled temperatures, pH levels, and inert atmospheres to ensure the desired product’s purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions, minimize waste, and ensure consistent product quality. Industrial production may also involve purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The phenyl and prop-2-enoxycarbonylamino groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may yield amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, this compound may be used as a probe to study enzyme activities and protein interactions. Its functional groups can be modified to create derivatives with specific biological activities.

Medicine

In medicine, this compound may have potential applications as a drug candidate or a diagnostic agent. Its unique structure allows for interactions with various biological targets, making it a valuable tool for drug discovery and development.

Industry

In industry, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interactions with specific molecular targets, such as enzymes, receptors, and proteins. The functional groups in the compound allow it to bind to these targets, modulating their activities and triggering specific biological responses. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrophenyl derivatives, phenyl-containing compounds, and prop-2-enoxycarbonylamino derivatives. These compounds share structural similarities and may exhibit similar reactivity and applications.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. Its versatility makes it a valuable tool in various scientific and industrial applications.

Conclusion

The compound “(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate” is a complex and versatile molecule with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications.

Properties

Molecular Formula

C40H46N6O12

Molecular Weight

802.8 g/mol

IUPAC Name

(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate

InChI

InChI=1S/C40H46N6O12/c1-4-23-55-38(50)41-22-10-9-13-33(44-37(49)34(25-28-11-7-6-8-12-28)45-35(47)27(3)42-39(51)56-24-5-2)36(48)43-30-16-14-29(15-17-30)26-57-40(52)58-32-20-18-31(19-21-32)46(53)54/h4-8,11-12,14-21,27,33-34H,1-2,9-10,13,22-26H2,3H3,(H,41,50)(H,42,51)(H,43,48)(H,44,49)(H,45,47)/t27-,33+,34+/m1/s1

InChI Key

DJNOQTZEJIRSLZ-KUSJRIKGSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC=C

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC=C

Origin of Product

United States

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